molecular formula C22H24N6O4 B2480889 Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate CAS No. 898648-75-4

Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate

Cat. No.: B2480889
CAS No.: 898648-75-4
M. Wt: 436.472
InChI Key: CKHHCIFKYSJRFE-UHFFFAOYSA-N
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Description

Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Research has explored the synthesis of various derivatives, including compounds related to Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate, for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Tubulin Polymerization Inhibition

  • Tubulin Polymerization Inhibition : A compound structurally similar to this compound, identified through MorphoBase and ChemProteoBase profiling, has demonstrated significant antiproliferative activity towards human cancer cells. This activity is attributed to its ability to inhibit tubulin polymerization (Minegishi et al., 2015).

Cancer Cell Targeting and Cytotoxicity

  • Cancer Cell Targeting : Research involving morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, which are structurally related to this compound, has shown these compounds to accumulate at high levels in B16 melanoma cells and exhibit higher cytotoxicity compared to p-boronophenylalanine (Jin et al., 2018).

Antibacterial Evaluation

  • Antibacterial Evaluation : The synthesis of novel compounds bearing resemblance to this compound has been conducted, with some showing mild to moderate activity against both gram-positive and gram-negative bacteria (Soliman et al., 2023).

Gastroprokinetic Activity

  • Gastroprokinetic Activity : Research on similar compounds has explored their potential in gastroprokinetic activity. The molecular superimposition studies have indicated that the structural positioning of certain groups is crucial for activity (Kalo et al., 1995).

Anti-Inflammatory and Analgesic Agents

  • Anti-Inflammatory and Analgesic Agents : Novel derivatives, related in structure to this compound, have been synthesized and screened as cyclooxygenase-1/ cyclooxygenase-2 inhibitors, displaying significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Imaging in Parkinson's Disease

  • Imaging in Parkinson's Disease : A compound structurally related to this compound has been synthesized for potential use in positron emission tomography (PET) imaging of LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been found to have various biological effects , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name

methyl 4-[[4-(3-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-30-18-5-3-4-17(14-18)24-21-25-20(26-22(27-21)28-10-12-32-13-11-28)23-16-8-6-15(7-9-16)19(29)31-2/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHHCIFKYSJRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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